molecular formula C19H15F3N2O B2685803 1-(3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone CAS No. 881939-66-8

1-(3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone

Cat. No.: B2685803
CAS No.: 881939-66-8
M. Wt: 344.337
InChI Key: QDZCTCHUOSDAHT-UHFFFAOYSA-N
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Description

The compound “1-(3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the formula C9H7N . Quinoline is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .

Scientific Research Applications

Anticancer Applications

The compound has shown promise in anticancer research, with studies highlighting its ability to inhibit cell proliferation and induce apoptosis in cancer cells. For example, a derivative of this compound demonstrated high antiproliferative activity by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase, suggesting probable cell death by apoptosis (L. D. Via et al., 2008). Another study synthesized linear and angular 4-anilinofuro[2,3-b]quinoline derivatives, evaluating them against NCI's 60 cancer cell lines, finding that certain derivatives exhibited potent inhibitory activities on various cancer cell lines, underscoring the therapeutic potential of compounds related to 1-(3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone in oncology (Yeh‐long Chen et al., 2005).

Antimicrobial Activity

The compound's derivatives have been investigated for their antimicrobial properties. A study on substituted 1,2,3-triazoles, synthesized through reactions involving a structurally similar compound, showed antimicrobial activity, indicating the compound's potential utility in developing new antimicrobial agents (Bantwal Shivarama Holla et al., 2005).

Catalysis and Synthesis Applications

Research has also focused on the synthesis of compounds with structural similarities to this compound for catalytic applications. For instance, a compound was synthesized as part of a study to prepare a series of ligands for coordination with iron(II) and cobalt(II) dichloride, showing good catalytic activities for ethylene reactivity, indicating its potential use in polymerization and other catalytic processes (Wen‐Hua Sun et al., 2007).

Properties

IUPAC Name

1-[3-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O/c1-11-8-17(24-15-5-3-4-13(9-15)12(2)25)16-7-6-14(19(20,21)22)10-18(16)23-11/h3-10H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZCTCHUOSDAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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